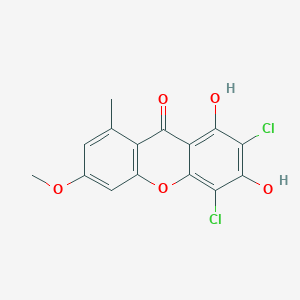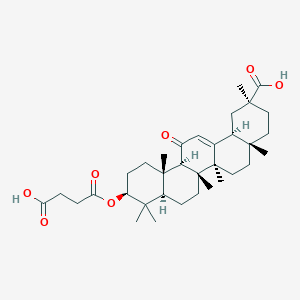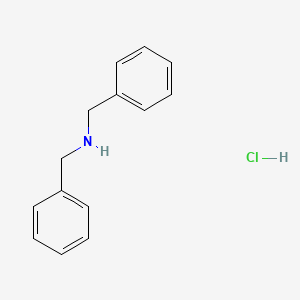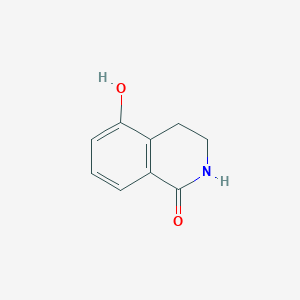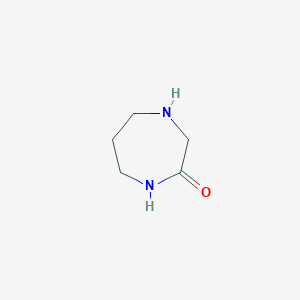![molecular formula C17H19BrN2O3S2 B1253411 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide is an amino acid amide.
Scientific Research Applications
Antimicrobial Properties
- Compounds incorporating a sulfamoyl moiety, similar to the 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide structure, have been synthesized for antimicrobial applications. These compounds demonstrate promising antibacterial and antifungal activities (Darwish et al., 2014).
- A study focusing on the antimicrobial activity of similar sulphonamide derivatives found that these compounds exhibit good antimicrobial properties, which could have significant applications in combating infections (Fahim & Ismael, 2019).
Anti-Diabetic Applications
- Research on indole-based hybrid oxadiazole scaffolds incorporating a similar molecular structure showed significant antidiabetic potential. These compounds were effective in inhibiting the α-glucosidase enzyme, indicating their potential use in diabetes treatment (Nazir et al., 2018).
Alzheimer's Disease Treatment
- A series of multifunctional amides, structurally related to 2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide, were synthesized and found to have enzyme inhibitory potentials. These compounds showed potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Detection of Carbonyl Compounds
- A study demonstrated the use of a derivative of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for detecting carbonyl compounds in water samples. This application is crucial for environmental monitoring (Houdier et al., 2000).
Heme-Oxidized Soluble Guanylyl Cyclase Activation
- Bromophenol derivatives, which share structural similarities, have been investigated for their role in activating heme-oxidized soluble guanylyl cyclase, an enzyme important in cellular signaling (Schindler et al., 2006).
Urease Inhibition and Antibacterial Properties
- Thiophene sulfonamide derivatives, including structures similar to the compound , have been synthesized and found to exhibit potent urease inhibition and antibacterial properties. These findings are significant for the development of new antibacterial agents (Noreen et al., 2017).
Cancer Research
- Bromophenol derivatives, structurally related to this compound, have been studied for their potential as anticancer agents. A novel bromophenol derivative was found to inhibit cell proliferation in human lung cancer cells, suggesting potential applications in cancer treatment (Guo et al., 2018).
properties
Product Name |
2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide |
|---|---|
Molecular Formula |
C17H19BrN2O3S2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide |
InChI |
InChI=1S/C17H19BrN2O3S2/c18-14-10-11-15(24-14)25(22,23)20-16(12-6-2-1-3-7-12)17(21)19-13-8-4-5-9-13/h1-3,6-7,10-11,13,16,20H,4-5,8-9H2,(H,19,21) |
InChI Key |
VRHJVDKHOWVPCI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



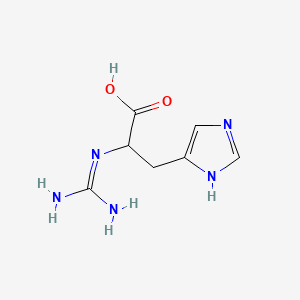

![methyl (1R,4aR,5aR,6S,10aR)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B1253330.png)
![2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B1253331.png)
![(5R,6Z)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253336.png)
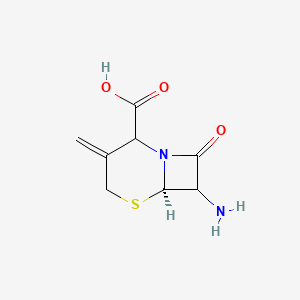
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)
![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
